Cas no 956440-93-0 (4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde)
4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-benzaldehyde
- CS-0240650
- 4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]benzaldehyde
- AKOS000310031
- VS-01689
- DB-349451
- ALBB-009189
- 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
- 4-Methoxy-3-((3-nitro-1H-pyrazol-1-yl)methyl)benzaldehyde
- MFCD01114956
- benzaldehyde, 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-
- 4-Methoxy-3-(3-nitro-pyrazol-1-ylmethyl)-benzaldehyde
- EN300-229493
- STK298758
- DTXSID301195847
- BBL007607
- 956440-93-0
- Z906158942
- H25056
- 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde
-
- MDL: MFCD01114956
- Inchi: 1S/C12H11N3O4/c1-19-11-3-2-9(8-16)6-10(11)7-14-5-4-12(13-14)15(17)18/h2-6,8H,7H2,1H3
- InChI Key: KNEGYIQWZRNSIN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C=O)=CC=1CN1C=CC([N+](=O)[O-])=N1
Computed Properties
- Exact Mass: 261.07495584Da
- Monoisotopic Mass: 261.07495584Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 89.9Ų
4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M266895-50mg |
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
956440-93-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M266895-100mg |
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
956440-93-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M266895-500mg |
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
956440-93-0 | 500mg |
$ 230.00 | 2022-06-04 | ||
| Fluorochem | 031302-250mg |
4-Methoxy-3-(3-nitro-pyrazol-1-ylmethyl)-benzaldehyde |
956440-93-0 | 250mg |
£182.00 | 2022-02-28 | ||
| Fluorochem | 031302-1g |
4-Methoxy-3-(3-nitro-pyrazol-1-ylmethyl)-benzaldehyde |
956440-93-0 | 1g |
£363.00 | 2022-02-28 | ||
| Fluorochem | 031302-5g |
4-Methoxy-3-(3-nitro-pyrazol-1-ylmethyl)-benzaldehyde |
956440-93-0 | 5g |
£963.00 | 2022-02-28 | ||
| Fluorochem | 031302-10g |
4-Methoxy-3-(3-nitro-pyrazol-1-ylmethyl)-benzaldehyde |
956440-93-0 | 10g |
£1837.00 | 2022-02-28 | ||
| abcr | AB374986-500 mg |
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
956440-93-0 | 500MG |
€313.80 | 2023-01-22 | ||
| abcr | AB374986-1 g |
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
956440-93-0 | 1g |
€406.00 | 2023-04-26 | ||
| abcr | AB374986-5 g |
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde |
956440-93-0 | 5g |
€1074.00 | 2023-04-26 |
4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde Suppliers
4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde
Introduction to 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde (CAS No. 956440-93-0)
4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde, identified by its CAS number 956440-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzaldehyde derivative family, featuring a methoxy group and a nitro-substituted pyrazole moiety, which contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the context of addressing complex diseases.
The benzaldehyde core in 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde serves as a versatile pharmacophore, enabling interactions with various biological targets. The presence of the methoxy group at the 4-position enhances lipophilicity, while the 3-nitro-pyrazole substituent introduces a hydrogen bond donor/acceptor site, which is critical for receptor binding affinity. This combination of structural features has been exploited in recent research to develop compounds with potential applications in anti-inflammatory, anti-cancer, and antimicrobial therapies.
Recent studies have highlighted the significance of nitro-substituted heterocycles in medicinal chemistry. The nitro group in 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde not only influences electronic properties but also participates in redox reactions, which can be leveraged to modulate biological pathways. For instance, nitroaromatic compounds have been shown to exhibit cytotoxic effects by inducing oxidative stress in cancer cells. The pyrazole ring, on the other hand, is known for its stability and ability to engage in multiple hydrogen bonding interactions, making it an ideal component for designing drug candidates with enhanced binding specificity.
In the realm of drug discovery, 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde has been investigated for its potential role as an intermediate in synthesizing more complex molecules. Researchers have utilized this compound to develop derivatives with improved pharmacokinetic profiles and reduced toxicity. The methoxy group, in particular, has been shown to enhance metabolic stability while maintaining biological activity. This balance is crucial for achieving therapeutic efficacy without compromising safety.
The synthesis of 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the desired structure efficiently. These techniques ensure high yields and purity, which are essential for preclinical and clinical studies.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding mode of 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde with target proteins. These simulations have provided insights into key interactions between the compound and biological receptors, guiding medicinal chemists in optimizing lead structures. For example, virtual screening experiments have identified analogs of this compound that exhibit stronger binding affinities due to subtle modifications in their electronic and steric properties.
The pharmacological potential of 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde has been explored through in vitro and in vivo assays. Preliminary findings suggest that this compound demonstrates inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. The nitro-pyrazole moiety has been particularly noted for its ability to disrupt aberrant signaling pathways associated with these conditions. Further research is ongoing to elucidate the mechanisms of action and evaluate the therapeutic promise of this molecule.
In conclusion, 4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde (CAS No. 956440-93-0) represents a promising candidate for drug development due to its unique structural features and demonstrated biological activity. Its incorporation into novel therapeutic strategies holds great potential for addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical innovation.
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